molecular formula C10H12N2O5 B2772911 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate CAS No. 868679-31-6

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate

Cat. No.: B2772911
CAS No.: 868679-31-6
M. Wt: 240.215
InChI Key: MMQKWNKMEQIJLU-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a butanoate ester.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-4-8(13)17-7-5-6(2)11-10(14)9(7)12(15)16/h5H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKWNKMEQIJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate typically involves the condensation of 4-methoxybenzoic acid and 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is typically carried out at room temperature in an inert atmosphere. Another method involves the use of aldehyde, urea, ethyl acetoacetate, and p-toluenesulfonic acid monohydrate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with butyric acid under specific catalytic conditions. The reaction is performed at room temperature to minimize side reactions, followed by purification processes such as recrystallization to obtain the final product with high purity.

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can form nitroso derivatives.
  • Reduction : Capable of yielding amine derivatives.
  • Substitution : Can undergo nucleophilic substitution to form various substituted pyridine derivatives.

Biology

This compound has been studied for its potential as an inhibitor of protein kinases, which are critical in cell signaling pathways. The inhibition mechanism involves binding to the active sites of these enzymes, thereby altering cellular functions. Research indicates that it may have implications in:

  • Cell Signaling : Disruption of pathways involved in cancer progression.
  • Inflammation : Potential anti-inflammatory effects through modulation of cytokine production.

Medicine

The medicinal potential of this compound has been explored extensively:

  • Anti-Cancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by interfering with their metabolic pathways.
    • A notable study indicated that derivatives of butyric acid exhibit anti-tumor activity through mechanisms involving histone deacetylase inhibition, which is relevant for cancer treatment .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by modulating immune responses and cytokine profiles.

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound inhibits proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Inflammatory Diseases : Research has shown that the compound reduces levels of pro-inflammatory cytokines in animal models, suggesting its utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate involves its interaction with protein kinases. It is thought to inhibit the activity of these enzymes by binding to their active sites and preventing their catalytic activity. This interaction leads to changes in cell signaling pathways and can result in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a butanoate ester.

    6-methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound has a different core structure but shares the nitro and methyl substitutions.

Uniqueness

The uniqueness of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H13N2O4
  • Molecular Weight : 249.24 g/mol
  • CAS Number : 868679-57-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the nitro group and the keto moiety is believed to facilitate enzyme inhibition and receptor binding.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may modulate enzyme activity in a manner similar to other pyridine derivatives.
  • Receptor Binding : Preliminary studies indicate that this compound may bind to specific receptors, influencing cellular signaling pathways that are critical in disease processes such as inflammation and cancer.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.0
MDA-MB-23112.5
K56210.0

These findings suggest that the compound may induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which is crucial for conditions characterized by chronic inflammation. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

CytokineConcentration Reduction (%)Reference
TNF-alpha40%
IL-635%

This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating dose-dependent cytotoxicity and apoptosis induction via caspase activation pathways.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

What are the recommended synthetic routes for 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl butyrate, and how can reaction conditions be optimized?

Basic Research Focus
A multistep approach is typically required, starting with β-aminoester precursors. Cyclization via acid-catalyzed or thermal methods can form the dihydropyridine core. Nitration at the 3-position should be carefully controlled using mixed nitric-sulfuric acid systems at low temperatures (0–5°C) to avoid over-nitration or ring degradation. Esterification of the 4-hydroxy group with butyryl chloride in anhydrous dichloromethane, using DMAP as a catalyst, can yield the final product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) .

Advanced Research Focus
For scale-up, consider flow chemistry to enhance nitro group introduction safety. Computational modeling (DFT) can predict electron-deficient sites to guide regioselective nitration. Post-functionalization purification via column chromatography (gradient elution) or recrystallization (ethanol/water) is critical to remove isomers. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Focus
Employ a combination of NMR (¹H, ¹³C, DEPT-135) to confirm the dihydropyridine ring and substituents. IR spectroscopy can identify carbonyl (1650–1750 cm⁻¹) and nitro (1520–1560 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. X-ray crystallography (if single crystals are obtainable) resolves stereoelectronic effects of the nitro group .

Advanced Research Focus
Use dynamic NMR to study tautomerism in the dihydropyridine ring. UV-Vis spectroscopy (200–400 nm) and cyclic voltammetry can probe electronic transitions and redox behavior influenced by the nitro group. Computational studies (e.g., NBO analysis) quantify charge distribution and predict reactivity .

What strategies mitigate instability during storage or experimental handling?

Basic Research Focus
Store the compound in amber vials at –20°C under inert gas (argon) to prevent nitro group degradation. Avoid prolonged exposure to light, moisture, or basic conditions. For aqueous experiments, use buffered solutions (pH 4–6) to minimize hydrolysis of the ester moiety .

Advanced Research Focus
Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., denitration or ester hydrolysis). Stabilize formulations using cryoprotectants (trehalose) or lyophilization for long-term storage .

How can conflicting spectral data or synthetic yields be resolved?

Basic Research Focus
Contradictions in NMR signals may arise from tautomeric equilibria or residual solvents. Use deuterated DMSO for solubility and record spectra at elevated temperatures (60°C) to sharpen peaks. Low yields in nitration steps often stem from improper temperature control; optimize via dropwise reagent addition and ice baths .

Advanced Research Focus
Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For synthetic inconsistencies, use LC-MS or GC-MS to detect trace byproducts (e.g., regioisomeric nitro derivatives). Mechanistic studies (isotopic labeling) can clarify reaction pathways .

What computational methods predict biological interactions or reactivity?

Advanced Research Focus
Docking studies (AutoDock Vina) with target enzymes (e.g., nitroreductases) can model bioactivation pathways. MD simulations (GROMACS) assess the compound’s stability in lipid bilayers. DFT calculations (Gaussian) evaluate nitro group reduction potentials, guiding prodrug design .

How do steric and electronic effects of the nitro group influence reactivity?

Advanced Research Focus
The nitro group’s electron-withdrawing nature polarizes the dihydropyridine ring, increasing electrophilicity at C-5. Steric hindrance at C-3 may limit nucleophilic attacks. Use Hammett constants (σ) to correlate substituent effects with reaction rates (e.g., SNAr substitutions). Spectroelectrochemistry can map reduction intermediates .

What analytical techniques validate synthetic intermediates during scale-up?

Advanced Research Focus
Inline FTIR monitors nitration in real time. PAT (Process Analytical Technology) tools (Raman spectroscopy) track intermediate purity in flow reactors. SEM-EDX analyzes elemental composition of crystalline intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.